2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring via cyclization reactions. Common reagents used in these steps include halogenated quinoline derivatives, piperazine, and various cyclization agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoline and piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or piperazine rings.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various neurotransmitter receptors, while the quinoline and oxadiazole moieties may contribute to the compound’s overall biological activity by modulating enzyme activity or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their adrenergic receptor binding properties.
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These derivatives have shown significant biological activities, including antiviral and anticancer properties.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to its specific combination of a quinoline core, piperazine ring, and oxadiazole moiety. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-5-methyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-24-22(26-30-16)20-15-17-5-3-4-6-21(17)25-23(20)28-13-11-27(12-14-28)18-7-9-19(29-2)10-8-18/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGEGGJMUBTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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